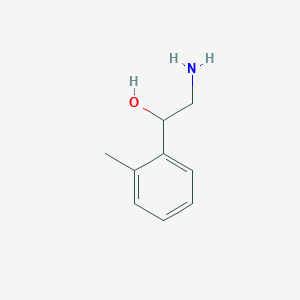![molecular formula C18H25N5O6S2 B1147946 ASBMS [AMinostilbaMidine, Methanesulfonate] CAS No. 1173097-67-0](/img/structure/B1147946.png)
ASBMS [AMinostilbaMidine, Methanesulfonate]
概要
説明
Aminostilbamidine methanesulfonate is a chemical compound known for its fluorescence properties and its use in various scientific applications. It is a derivative of aminostilbamidine, which is a stilbene-based compound. The methanesulfonate salt form enhances its solubility and stability, making it suitable for various experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aminostilbamidine methanesulfonate typically involves the reaction of aminostilbamidine with methanesulfonic acid. The process can be summarized as follows:
Starting Materials: Aminostilbamidine and methanesulfonic acid.
Reaction Conditions: The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the complete conversion of aminostilbamidine to its methanesulfonate salt.
Purification: The product is purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of aminostilbamidine methanesulfonate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Aminostilbamidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert aminostilbamidine methanesulfonate to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of aminostilbamidine methanesulfonate .
科学的研究の応用
Aminostilbamidine methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting and analyzing various chemical species.
Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications
作用機序
The mechanism of action of aminostilbamidine methanesulfonate involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to nucleic acids and other biomolecules, enabling their detection and analysis. The methanesulfonate group enhances its solubility and stability, facilitating its use in various experimental conditions .
類似化合物との比較
Similar Compounds
Hydroxystilbamidine methanesulfonate: Another stilbene-based compound with similar fluorescence properties.
Fluorogold: A fluorescent tracer used in neuroscience research.
Aminostilbene derivatives: Compounds with similar chemical structures and properties
Uniqueness
Aminostilbamidine methanesulfonate is unique due to its high fluorescence efficiency and stability in various conditions. Its methanesulfonate salt form enhances its solubility, making it more versatile for different applications compared to other similar compounds .
特性
IUPAC Name |
3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.CH4O3S/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19;1-5(2,3)4/h1-9H,17H2,(H3,18,19)(H3,20,21);1H3,(H,2,3,4)/b4-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHWWVHQKRPOO-DYVSEJHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




